

Protocol for synthesizing DL-Ethionine sulfone in the lab

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Compound of Interest

Compound Name: *DL-Ethionine sulfone*

Cat. No.: *B011601*

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Application Notes: Synthesis of DL-Ethionine Sulfone

Introduction

DL-Ethionine sulfone is the fully oxidized derivative of the amino acid DL-ethionine, where the thioether group is converted to a sulfone. This modification significantly alters the chemical properties of the side chain, making it more polar and resistant to further oxidation. In research, **DL-ethionine sulfone** can be used as a stable analog of ethionine to study biological processes without the complication of in-situ oxidation. These notes provide a representative protocol for the laboratory synthesis of **DL-ethionine sulfone** via the oxidation of DL-ethionine.

Data Summary

The following table summarizes the key quantitative data for **DL-Ethionine sulfone**. Experimental data such as reaction yield and purity are highly dependent on the specific protocol and execution and are not available from general literature searches.

Property	Value
IUPAC Name	2-amino-4-ethylsulfonylbutanoic acid[1]
Molecular Formula	C6H13NO4S[1]
Molecular Weight	195.24 g/mol [1]
CAS Number	103364-66-5[1]
Appearance (L-isomer)	White crystalline powder[2]
Melting Point (L-isomer)	233-243 °C (decomposes)[2]
Melting Point (DL-isomer)	~250 °C (decomposes)

Experimental Protocol: Representative Synthesis of DL-Ethionine Sulfone

This protocol describes a representative method for the synthesis of **DL-ethionine sulfone** by oxidation of DL-ethionine with hydrogen peroxide in an acidic medium. This method is based on general procedures for the oxidation of thioethers to sulfones.

Materials and Reagents

- DL-Ethionine
- Hydrogen peroxide (30% w/w aqueous solution)
- Glacial acetic acid
- Deionized water
- Ethanol
- Sodium bicarbonate (for neutralization)
- Round-bottom flask
- Magnetic stirrer and stir bar

- Heating mantle with temperature control
- Ice bath
- Rotary evaporator
- Buchner funnel and filter paper
- Standard laboratory glassware

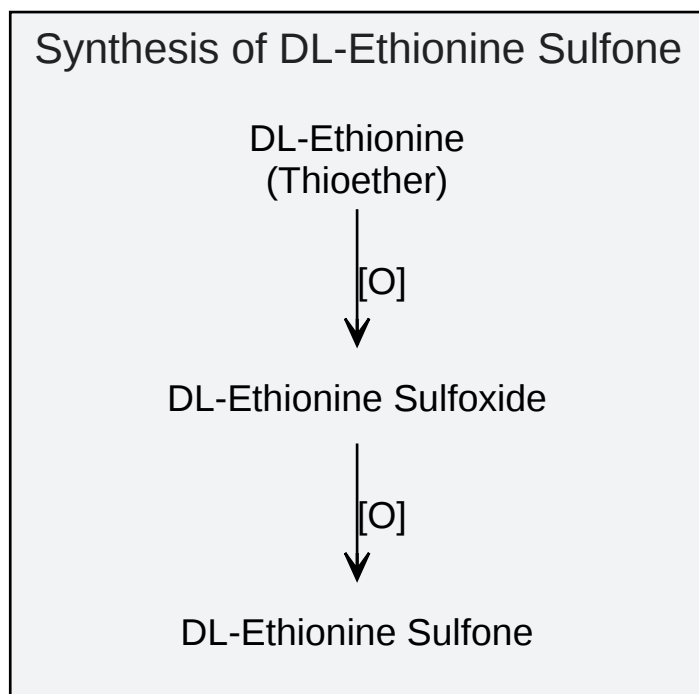
Procedure

- **Dissolution of Starting Material:** In a round-bottom flask equipped with a magnetic stir bar, dissolve DL-ethionine in a suitable amount of glacial acetic acid. A typical concentration would be in the range of 0.1 to 0.5 M.
- **Oxidation Reaction:**
 - Cool the solution in an ice bath to 0-5 °C.
 - Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution. To ensure complete oxidation to the sulfone, at least 2.2 equivalents of H₂O₂ are required. A slight excess (e.g., 2.5 equivalents) is recommended.
 - The addition should be done dropwise to maintain the temperature below 10 °C, as the reaction is exothermic.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Heat the reaction mixture to 50-60 °C and maintain it at this temperature for several hours (e.g., 4-6 hours) to drive the oxidation from the sulfoxide intermediate to the sulfone.
 - Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC), to confirm the disappearance of the starting material and the intermediate sulfoxide.
- **Work-up and Product Isolation:**

- After the reaction is complete, cool the mixture to room temperature.
- Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas.
- The product, being a zwitterionic amino acid, may precipitate upon neutralization.
- Reduce the volume of the solvent using a rotary evaporator.
- Cool the concentrated solution in an ice bath to promote further precipitation of the crude product.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the collected solid with cold deionized water and then with cold ethanol to remove residual impurities.
- Purification:
 - The crude **DL-ethionine sulfone** can be purified by recrystallization from a water/ethanol mixture.
 - Dissolve the crude product in a minimal amount of hot water.
 - Slowly add ethanol to the hot solution until it becomes slightly cloudy.
 - Allow the solution to cool slowly to room temperature and then place it in a refrigerator to maximize crystal formation.
 - Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.
- Characterization:
 - Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Visualizations

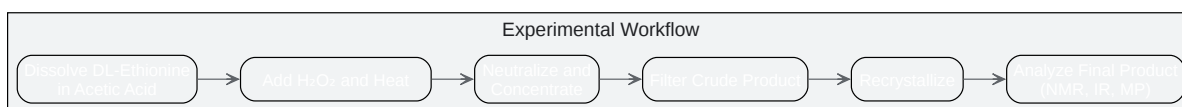
Reaction Pathway



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Caption: Oxidation pathway of DL-Ethionine to **DL-Ethionine Sulfone**.

Experimental Workflow



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Caption: Workflow for the synthesis and purification of **DL-Ethionine Sulfone**.

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References

- 1. DL-Ethionine sulfone | C₆H₁₃NO₄S | CID 5240418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
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